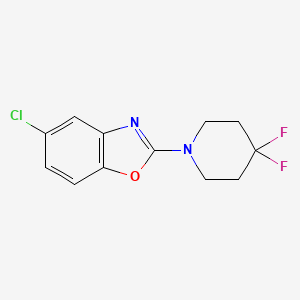

![molecular formula C18H21N5OS B6460754 2-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2549015-22-5](/img/structure/B6460754.png)

2-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The molecule also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a piperidine ring, as well as a nitrile group and a methoxy group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of a nitrile group could suggest that it’s a polar molecule. The presence of aromatic rings could contribute to its stability .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development. The compound’s piperidine ring can be modified to create novel pharmaceutical agents. Researchers explore its potential as a scaffold for designing drugs targeting specific receptors or enzymes. By introducing substituents, they can fine-tune pharmacokinetics, bioavailability, and selectivity. The compound’s structural features make it an attractive starting point for medicinal chemistry endeavors .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, exhibit unique reactivity due to their spirocyclic nature. Researchers utilize them in diverse synthetic transformations, such as cycloadditions, annulations, and multicomponent reactions. These reactions yield complex molecules with potential biological activity. The compound could serve as a valuable precursor for synthesizing spiropiperidine-based compounds .

Condensed Piperidines: Bridging Rings

Condensed piperidines involve fusion with other heterocycles (e.g., pyridines, quinolines). These bridged structures often exhibit enhanced bioactivity. Researchers investigate their potential as antiviral, antibacterial, or antitumor agents. The compound’s pyridine moiety provides a versatile platform for constructing such fused systems .

Piperidinones: Versatile Building Blocks

Piperidinones, containing a ketone group within the piperidine ring, are valuable intermediates. They participate in diverse transformations, including cyclizations, hydrogenations, and aminations. Researchers exploit piperidinones for constructing complex molecules, such as alkaloids and natural products. Their synthetic versatility makes them indispensable in organic synthesis .

Biological Evaluation and Pharmacological Activity

Scientists assess the biological properties of piperidine-containing compounds. The compound you provided could undergo in vitro and in vivo studies to evaluate its interactions with biological targets (e.g., receptors, enzymes). Pharmacological assays determine its potential as an analgesic, anti-inflammatory, or antipsychotic agent. Structure-activity relationships guide further optimization .

Agrochemical Applications

Piperidine derivatives find applications beyond medicine. In agrochemistry, they contribute to the development of insecticides, herbicides, and fungicides. Researchers explore their efficacy against pests and pathogens, aiming for environmentally friendly solutions. The compound’s cyano group may enhance its pesticidal properties .

Mechanism of Action

Mode of Action

It is known that the compound can react with heterocyclic ch acids, leading to a formal cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline . This suggests that the compound may interact with its targets through nucleophilic substitution reactions .

Biochemical Pathways

The compound’s ability to undergo reactions with heterocyclic ch acids suggests that it may be involved in various biochemical pathways related to these acids .

Result of Action

The compound’s ability to react with heterocyclic ch acids and form substituted 1-(pyrimidin-4-yl)pyrazole and aniline suggests that it may have significant effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS/c1-13-8-16(22-18(21-13)25-2)23-7-3-4-15(11-23)12-24-17-9-14(10-19)5-6-20-17/h5-6,8-9,15H,3-4,7,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRULKGDVWXPQCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N2CCCC(C2)COC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460676.png)

![5-chloro-4,6-dimethyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6460678.png)

amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6460680.png)

![3-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6460691.png)

![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6460695.png)

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6460713.png)

![4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460718.png)

![4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460721.png)

![4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460725.png)

![1-[(2-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6460737.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6460761.png)